molecular formula C10H18S B3425138 Thiogeraniol CAS No. 39067-80-6

Thiogeraniol

Cat. No.: B3425138
CAS No.: 39067-80-6
M. Wt: 170.32 g/mol
InChI Key: FACAUSJJVBMWLV-YFHOEESVSA-N
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Description

Thiogeraniol, also known as 3,7-dimethyl-2,6-octadiene-1-thiol, is a thiol derivative of geraniol. It is characterized by the replacement of the hydroxy group in geraniol with a thiol group. This compound is a monoterpenoid and is known for its distinct sulfur-containing functional group .

Preparation Methods

Thiogeraniol can be synthesized through various methods:

Chemical Reactions Analysis

Thiogeraniol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Thiogeraniol has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiogeraniol involves its interaction with various molecular targets and pathways. The thiol group in this compound can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Thiogeraniol is unique due to its sulfur-containing functional group. Similar compounds include:

This compound’s uniqueness lies in its thiol group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

39067-80-6

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

(2Z)-3,7-dimethylocta-2,6-diene-1-thiol

InChI

InChI=1S/C10H18S/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7-

InChI Key

FACAUSJJVBMWLV-YFHOEESVSA-N

Isomeric SMILES

CC(=CCC/C(=C\CS)/C)C

SMILES

CC(=CCCC(=CCS)C)C

Canonical SMILES

CC(=CCCC(=CCS)C)C

boiling_point

58.00 °C. @ 0.35 mm Hg

density

0.903-0.921

physical_description

yellow to orange liquid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2 g. of sodium hydroxide in 40 ml. of methanol saturated with hydrogen sulfide is added 14 g. of 1-bromo-3,7-dimethylocta-2,6-diene. The mixture is stirred at about 25° for about five hours with continued introduction of hydrogen sulfide. The mixture is diluted with water and then extracted with petroleum ether. The organic phase is washed well with water, dried over sodium sulfate and evaporated under reduced pressure to yield 3,7-dimethylocta-2,6-dienylmercaptan which is purified by chromatography.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Thiogeraniol based on current research?

A1: Current research primarily focuses on utilizing this compound as a raw material in the fragrance and flavor industries. For instance, it serves as a precursor for synthesizing this compound esters, which are valuable fragrance compounds [].

Q2: Can you describe a method for synthesizing this compound?

A2: One documented method involves using Linalool as the starting material and p-Toluenesulfonic acid as a catalyst []. This process boasts a high yield, reaching up to 92% [].

Q3: Has this compound been found in natural sources, and if so, what is its significance?

A3: Yes, this compound has been identified as a constituent of the essential oil extracted from green microalgae []. This finding is particularly interesting because these microalgae demonstrated potential for carbon dioxide capture, indicating a possible sustainable source for this compound production [].

Q4: Beyond its use as a fragrance precursor, has this compound exhibited any other biological activities?

A4: While research on this compound's biological activities is limited, one study identified it as a component of callus extracts derived from Kaffir lime (Citrus hystrix DC.) []. This suggests potential applications in plant tissue culture and the production of valuable secondary metabolites from plant sources [].

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